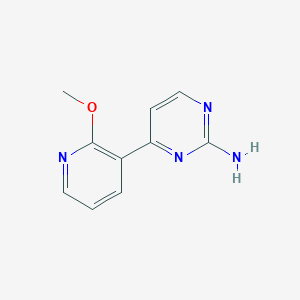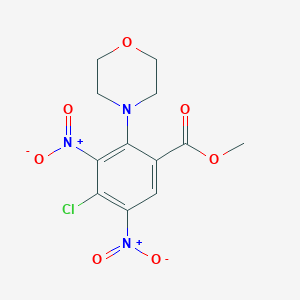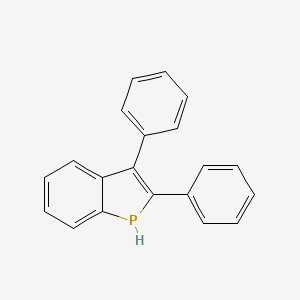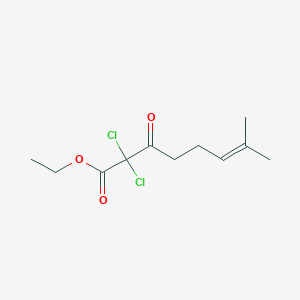
3,3'-Piperazine-1,4-diylbiscyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one]: is a chemical compound characterized by the presence of a piperazine ring linked to two cyclohexenone moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] typically involves the reaction of 1,4-piperazine with 2-cyclohexen-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexenone moieties to cyclohexanol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexenone rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce cyclohexanol derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a useful probe for investigating biological pathways.
Medicine: In medicine, 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and cyclohexenone moieties allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
3,3’-(1,4-Piperazinediyl)bis(6-hydrazinopyridazine): This compound features a piperazine ring linked to hydrazinopyridazine moieties, offering different reactivity and applications.
3,3’-(1,4-Piperazinediyl)bis(1,2-benzothiazole): This compound has benzothiazole groups attached to the piperazine ring, providing unique properties and uses.
Uniqueness: 3,3’-(1,4-Piperazinediyl)bis[2-cyclohexen-1-one] stands out due to its combination of cyclohexenone and piperazine structures. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
16179-68-3 |
|---|---|
Formule moléculaire |
C16H22N2O2 |
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
3-[4-(3-oxocyclohexen-1-yl)piperazin-1-yl]cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H22N2O2/c19-15-5-1-3-13(11-15)17-7-9-18(10-8-17)14-4-2-6-16(20)12-14/h11-12H,1-10H2 |
Clé InChI |
PQJOHZJQRVVVPS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC(=O)C1)N2CCN(CC2)C3=CC(=O)CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


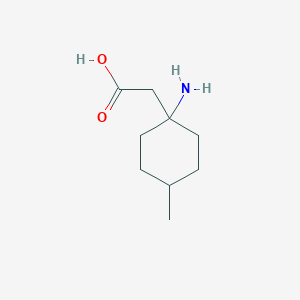
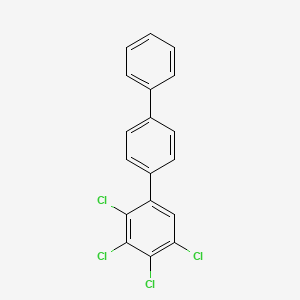
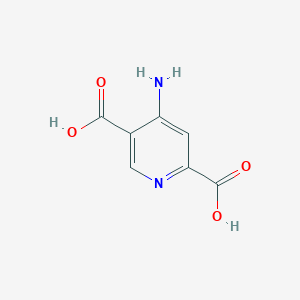
![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)

![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
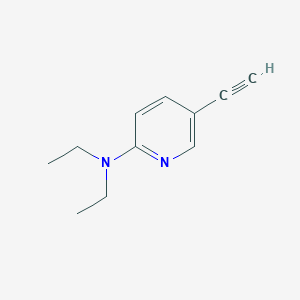
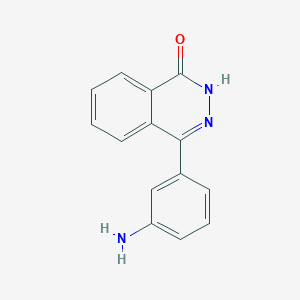
![3a-Ethyl-6a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1h,3h)-dione](/img/structure/B14175253.png)
